molecular formula C10H9NO2 B1301003 Methyl (4-cyanophenyl)acetate CAS No. 52798-01-3

Methyl (4-cyanophenyl)acetate

Cat. No. B1301003
M. Wt: 175.18 g/mol
InChI Key: OHTZXQYRHDVXLJ-UHFFFAOYSA-N
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Patent
US09056843B2

Procedure details

Thionyl chloride (1.1 mL, 15.07 mmol) was added to cool MeOH (70 mL) at 0° C. After 5 min 2-(4-cyanophenyl)acetic acid (1 g, 6.21 mmol) was added. After 30 min, cooling was removed and the mixture stirred for 21 h at RT. The solvent was removed and toluene was added and evaporated 3 times to give a sticky yellow solid. The product was used crude for the next step.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)#[N:6].[CH3:17]O>>[CH3:17][O:15][C:14](=[O:16])[CH2:13][C:10]1[CH:9]=[CH:8][C:7]([C:5]#[N:6])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 21 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
toluene was added
CUSTOM
Type
CUSTOM
Details
evaporated 3 times
CUSTOM
Type
CUSTOM
Details
to give a sticky yellow solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(CC1=CC=C(C=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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